

An In-Depth Technical Guide to 1-Benzyl-N-methylcyclopentanamine

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Compound of Interest

Compound Name: 1-Benzyl-n-methylcyclopentanamine

Cat. No.: B2600992

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Abstract

This technical guide provides a comprehensive overview of **1-Benzyl-N-methylcyclopentanamine**, a substituted cyclopentanamine derivative. The document details its chemical identity, including its CAS numbers and systematic nomenclature. While specific experimental data for this compound is limited in publicly available literature, this guide outlines general synthetic approaches and analytical characterization methods based on established organic chemistry principles and data for structurally related compounds. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of novel chemical entities.

Chemical Identity and Nomenclature

1-Benzyl-N-methylcyclopentanamine is a tertiary amine featuring a cyclopentyl ring, a benzyl group, and a methyl group attached to the nitrogen atom.

CAS Number

- **1-Benzyl-N-methylcyclopentanamine** (Free Base): 19166-01-9[1]
- **1-Benzyl-N-methylcyclopentanamine** Hydrochloride: 20937-46-6[2]

Systematic Nomenclature

The systematic IUPAC (International Union of Pure and Applied Chemistry) name for this compound is 1-benzyl-N-methylcyclopentan-1-amine.

- "Cyclopentan-1-amine" identifies the five-membered carbon ring with an amino group at position 1.
- "1-benzyl" indicates that a benzyl group ($-\text{CH}_2\text{C}_6\text{H}_5$) is attached to the first carbon of the cyclopentyl ring.
- "N-methyl" signifies that a methyl group ($-\text{CH}_3$) is bonded to the nitrogen atom of the amine.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of **1-benzyl-N-methylcyclopentanamine** and its salts are not extensively reported in the scientific literature. However, based on its chemical structure, the following properties can be predicted.

Table 1: Predicted Physicochemical Properties of **1-Benzyl-N-methylcyclopentanamine**

| Property | Value | Notes |
|-------------------|--|--|
| Molecular Formula | $\text{C}_{13}\text{H}_{19}\text{N}$ | |
| Molecular Weight | 189.30 g/mol | |
| Appearance | Likely a colorless to pale yellow oil or solid | Based on similar amines. |
| Boiling Point | Predicted to be $>200\text{ }^{\circ}\text{C}$ | Tertiary amines generally have high boiling points. |
| Solubility | Sparingly soluble in water, soluble in organic solvents (e.g., ethanol, chloroform, diethyl ether) | The hydrochloride salt would exhibit greater water solubility. |
| pKa | Estimated to be in the range of 9-10 | Typical for tertiary amines. |

Table 2: Properties of **1-Benzyl-N-methylcyclopentanamine** Hydrochloride

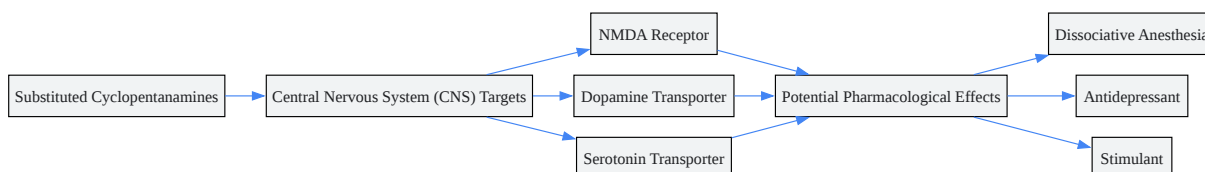
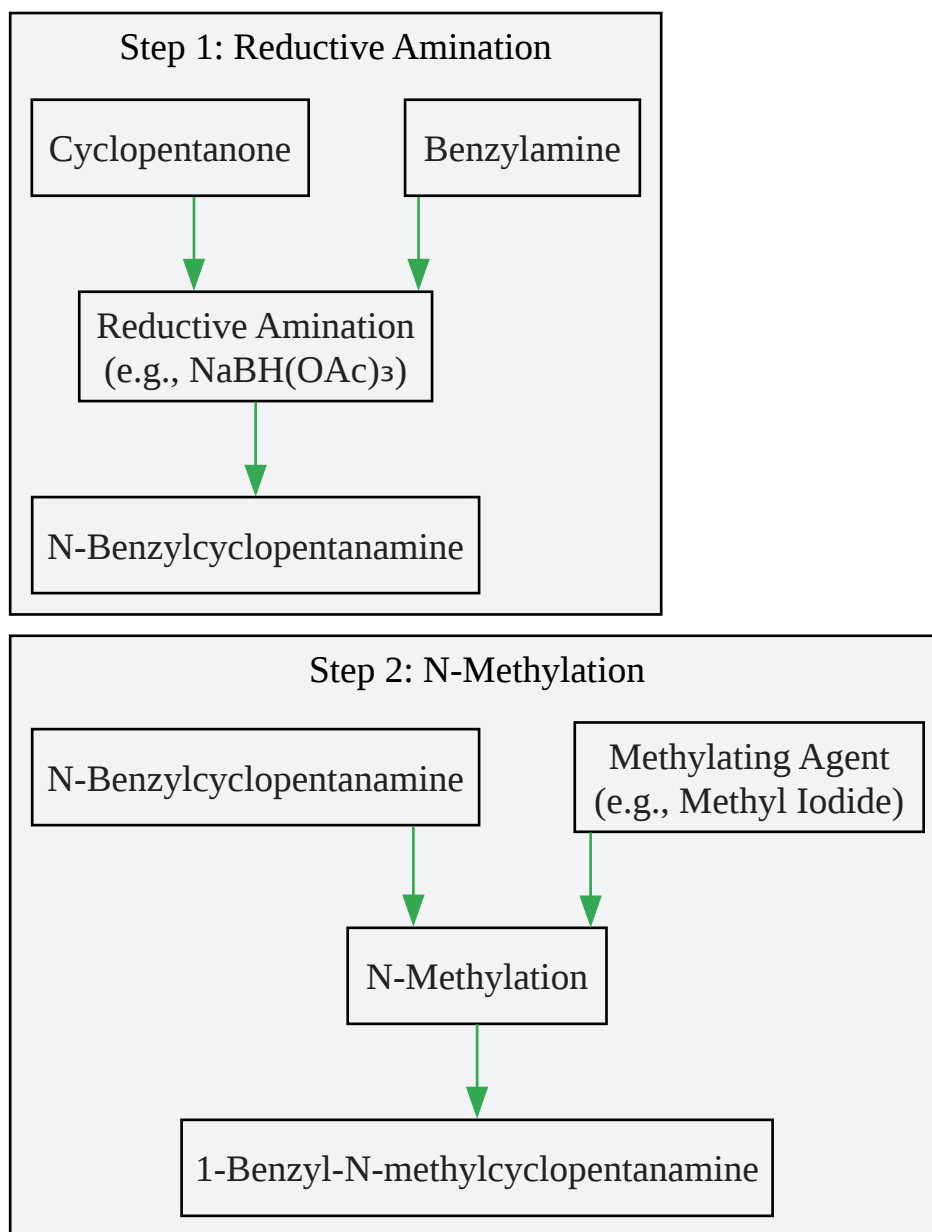
| Property | Value | Reference |
|-------------------|-------------------------------------|--|
| Molecular Formula | C ₁₃ H ₂₀ ClN | [2] |
| Molecular Weight | 225.76 g/mol | [2] |
| Appearance | Likely a white to off-white solid | Typical for amine hydrochloride salts. |

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of **1-benzyl-N-methylcyclopentanamine** is not readily available in published literature, a plausible synthetic route can be conceptualized based on standard organic chemistry transformations.

Proposed Synthetic Pathway

A logical approach to the synthesis of **1-benzyl-N-methylcyclopentanamine** would involve a two-step process starting from cyclopentanone.



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References

- 1. 19166-01-9|1-Benzyl-N-methylcyclopentanamine|BLDPharm [bldpharm.com]
- 2. 20937-46-6 1-benzyl-N-methylcyclopentanamine hydrochloride (1:1) - CAS数据库 [cheman.chemnet.com]
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